![molecular formula C9H21ClO3SSi B2855497 2-[(Tert-butyldimethylsilyl)oxy]propane-1-sulfonyl chloride CAS No. 1643683-01-5](/img/structure/B2855497.png)

2-[(Tert-butyldimethylsilyl)oxy]propane-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

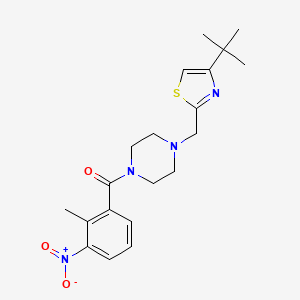

“2-[(Tert-butyldimethylsilyl)oxy]propane-1-sulfonyl chloride” is a chemical compound with the molecular formula C9H21ClO3SSi and a molecular weight of 272.86 . It is used for research purposes .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of tert-butyldimethylsilyl chloride with alcohols in the presence of a base . The resultant alkoxide can be trapped as an ester or allowed to experience a silyl shift to produce a highly functionalized ketone .Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group is hydrolytically stable and holds promise for applications in organic synthesis . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .Mécanisme D'action

Target of Action

It’s known that this compound is used as an intermediate in organic synthesis and pharmaceutical synthesis .

Mode of Action

It’s known that this compound can react with various functional groups in organic compounds during synthesis processes .

Biochemical Pathways

It’s known that this compound plays a role in the synthesis of various organic and pharmaceutical compounds .

Pharmacokinetics

As a synthetic intermediate, it’s likely that this compound is transformed into other compounds during the synthesis process .

Result of Action

It’s known that this compound is used in the synthesis of various organic and pharmaceutical compounds .

Action Environment

It’s known that this compound is sensitive to moisture and heat .

Analyse Biochimique

Biochemical Properties

The compound is known to react with alcohols in the presence of base to give tert-butyldimethylsilyl ethers . These silyl ethers hydrolyze much more slowly than the trimethylsilyl ethers . It also can silylate terminal alkynes

Molecular Mechanism

The molecular mechanism of action of 2-[(Tert-butyldimethylsilyl)oxy]propane-1-sulfonyl chloride involves its reaction with alcohols to form silyl ethers . This reaction is facilitated by the presence of a base . The silyl ethers formed are more stable and hydrolyze more slowly than trimethylsilyl ethers .

Temporal Effects in Laboratory Settings

It is known that the silyl ethers formed from its reaction with alcohols hydrolyze more slowly than trimethylsilyl ethers .

Propriétés

IUPAC Name |

2-[tert-butyl(dimethyl)silyl]oxypropane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21ClO3SSi/c1-8(7-14(10,11)12)13-15(5,6)9(2,3)4/h8H,7H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYKJUGOFLKESJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)Cl)O[Si](C)(C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClO3SSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.87 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2855425.png)

![1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole](/img/structure/B2855426.png)

![2-[[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2855428.png)

![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2855430.png)

![(benzo[3,4-d]1,3-dioxolan-5-ylamino)-N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)formamide](/img/structure/B2855431.png)

![N-(3,4-difluorophenyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2855433.png)